molecular formula C8H8ClFS B15241656 1-(2-Chloro-4-fluorophenyl)ethane-1-thiol

1-(2-Chloro-4-fluorophenyl)ethane-1-thiol

Cat. No.: B15241656
M. Wt: 190.67 g/mol
InChI Key: LAQCZOFANOVRFM-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H8ClFS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 2-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorophenyl)ethane-1-thiol typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The process can be summarized as follows:

    Reaction of 2-chloro-4-fluorobenzyl chloride with thiourea: This step forms an intermediate thiouronium salt.

    Hydrolysis of the thiouronium salt: This step yields this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorophenyl)ethane-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)ethane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in research involving enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-fluorophenyl)ethanone: Similar structure but with a ketone group instead of a thiol group.

    1-(2-Fluorophenyl)ethane-1-thiol: Lacks the chlorine atom on the phenyl ring.

    2-Chloro-1-(4-fluorophenyl)ethanone: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

1-(2-Chloro-4-fluorophenyl)ethane-1-thiol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, combined with a thiol group

Biological Activity

1-(2-Chloro-4-fluorophenyl)ethane-1-thiol, a compound featuring a thiol functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other therapeutic potentials based on various research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C9H10ClFS\text{C}_9\text{H}_{10}\text{ClF}\text{S}

Anticancer Activity

Research indicates that compounds containing thiol groups can exhibit significant anticancer properties. For instance, derivatives of similar structures have shown promising activity against various cancer cell lines. A study highlighted that mercapto-substituted compounds demonstrated cytotoxic effects against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC50 values ranging from 6.2 μM to 43.4 μM for different derivatives . Although specific data for this compound is limited, its structural similarities suggest potential efficacy.

Antimicrobial Activity

Thiol compounds are known for their antimicrobial properties. Research on related mercapto compounds indicates that they can inhibit the growth of various bacteria and fungi. For example, studies have shown that certain thiol derivatives can disrupt bacterial membranes, leading to reduced biofilm formation in E. coli . This mechanism may be applicable to this compound, warranting further investigation into its antimicrobial potential.

Antioxidant Properties

Thiol groups are also recognized for their antioxidant capabilities. The presence of sulfur in thiols allows them to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases and could be a beneficial aspect of this compound's biological profile.

Case Studies and Research Findings

StudyBiological ActivityFindings
AnticancerActive against MCF-7 and HCT-116 with IC50 values of 6.2 μM and 43.4 μM respectively.
AntimicrobialDemonstrated ability to disrupt E. coli biofilms; potential for broad-spectrum antimicrobial activity.
AntioxidantExhibited strong free radical scavenging activity; relevant for oxidative stress mitigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Chloro-4-fluorophenyl)ethane-1-thiol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A typical synthesis involves the substitution of a halogen atom in a precursor with a thiol group. For example, the reaction of (2-chloro-4-fluorophenyl) hydrazine with a thiolating agent (e.g., thiourea or NaSH) under reflux in glacial acetic acid can yield the target compound . Optimization strategies include:

  • Temperature control : Maintaining reflux temperatures (100–110°C) to ensure complete substitution.
  • Catalyst use : Acidic or basic catalysts to enhance reaction rates.
  • Purification : Column chromatography or recrystallization from ethanol to isolate the thiol product.
    Table 1 : Comparison of Synthetic Routes
PrecursorReagentSolventYield (%)Reference
(2-chloro-4-fluorophenyl)hydrazineThioureaAcetic Acid65–75
2-chloro-4-fluorophenethyl bromideNaSHDMF50–60

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The thiol proton (-SH) typically appears as a broad singlet at δ 1.5–2.5 ppm, while aromatic protons show splitting patterns consistent with chloro-fluoro substitution (e.g., doublets for para-fluorine) .
  • IR : A strong S-H stretch near 2550–2600 cm⁻¹ confirms the thiol group .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 174.6 (M⁺) with fragments corresponding to loss of Cl (35/37 isotopic pattern) .

Q. What crystallographic methods are suitable for determining the molecular structure, and which software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps include:

  • Crystal growth : Slow evaporation of a saturated solution in ethanol.
  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Refinement : SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and electronic properties of this thiol compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Electrostatic potential : High electron density at the sulfur atom, indicating nucleophilic reactivity .
  • Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation.
    Table 2 : DFT-Predicted Properties
PropertyValue (DFT)Experimental (Observed)
S-H Bond Length (Å)1.341.35 (SCXRD)
HOMO-LUMO Gap (eV)4.5N/A

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines). Systematic approaches include:

  • Standardized assays : Use identical cell lines (e.g., HEK293) and protocols.
  • Control experiments : Test derivatives (e.g., 1-(4-Methoxyphenyl)ethane-1-thiol) to isolate substituent effects .
  • Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables .

Q. What catalytic systems are effective in thiol-mediated reactions involving this compound, and what mechanisms are involved?

  • Methodological Answer :

  • Pd-catalyzed coupling : Suzuki-Miyaura reactions with aryl halides proceed via oxidative addition of Pd(0) to the C-Cl bond .
  • Thiol-disulfide exchange : Use oxidizing agents (e.g., H₂O₂) to form disulfide bridges, monitored by Raman spectroscopy .
    Table 3 : Catalytic Systems and Yields
Reaction TypeCatalystYield (%)Reference
Suzuki CouplingPd(PPh₃)₄85
Disulfide FormationH₂O₂90

Q. Data Contradiction Analysis

  • Example : Conflicting NMR data for the thiol proton (-SH) may arise from solvent polarity or hydrogen bonding. Deuterated DMSO can suppress exchange broadening, resolving singlet peaks .

Q. Key Recommendations

  • Use SHELXL for crystallographic refinement to ensure reproducibility .
  • Validate synthetic yields via HPLC with a C18 column (UV detection at 254 nm) .
  • Collaborate with computational chemists to align DFT predictions with experimental data .

Properties

Molecular Formula

C8H8ClFS

Molecular Weight

190.67 g/mol

IUPAC Name

1-(2-chloro-4-fluorophenyl)ethanethiol

InChI

InChI=1S/C8H8ClFS/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3

InChI Key

LAQCZOFANOVRFM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)S

Origin of Product

United States

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